molecular formula C17H21NO2 B13514484 1,2-Bis(3-methoxyphenyl)propan-2-amine

1,2-Bis(3-methoxyphenyl)propan-2-amine

Cat. No.: B13514484
M. Wt: 271.35 g/mol
InChI Key: LMFJICALWHJRAL-UHFFFAOYSA-N
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Description

1,2-Bis(3-methoxyphenyl)propan-2-amine is an organic compound with the molecular formula C17H21NO2 It is characterized by the presence of two methoxyphenyl groups attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-methoxyphenyl)propan-2-amine typically involves the reaction of 3-methoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-methoxyphenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups on the aromatic rings.

Scientific Research Applications

1,2-Bis(3-methoxyphenyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(3-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)propan-2-amine: Similar structure but with one methoxyphenyl group.

    2-(2-Fluorophenyl)propan-2-amine: Contains a fluorine substituent instead of a methoxy group.

    2-(4-Ethoxyphenyl)propan-2-amine: Features an ethoxy group instead of a methoxy group.

Uniqueness

1,2-Bis(3-methoxyphenyl)propan-2-amine is unique due to the presence of two methoxyphenyl groups, which can influence its chemical reactivity and interactions with biological targets

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

1,2-bis(3-methoxyphenyl)propan-2-amine

InChI

InChI=1S/C17H21NO2/c1-17(18,14-7-5-9-16(11-14)20-3)12-13-6-4-8-15(10-13)19-2/h4-11H,12,18H2,1-3H3

InChI Key

LMFJICALWHJRAL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)(C2=CC(=CC=C2)OC)N

Origin of Product

United States

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